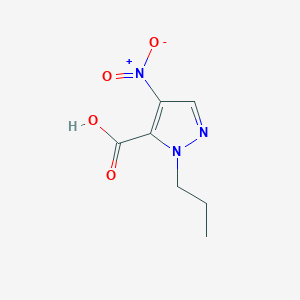

4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-nitro-2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-3-9-6(7(11)12)5(4-8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOTUASQOFIZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis protocols for 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

An Application Note for the Synthesis of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Topic: Synthesis Protocols for 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. Pyrazole carboxylic acids are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1] The described synthetic pathway is designed for efficiency and scalability, beginning with a regioselective Knorr-type pyrazole synthesis, followed by electrophilic nitration at the C4 position, and concluding with ester hydrolysis. Each step is detailed with theoretical principles, step-by-step protocols, and critical experimental parameters to ensure reproducibility and high yield.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, serving as a bioisostere for amides and phenols and forming the core of numerous anti-tumor, anti-infective, and anti-inflammatory agents.[2] Specifically, pyrazole-5-carboxylic acids are key intermediates for creating more complex derivatives, such as amides and esters, which are essential for probing structure-activity relationships (SAR) in drug development programs.[3] The target molecule, 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid, combines three key functionalities: the N-propyl group for modulating lipophilicity, the C5-carboxylic acid for further derivatization, and the C4-nitro group, which acts as a potent electron-withdrawing group and a synthetic handle for further transformations, such as reduction to an amine.[4]

This guide presents a robust three-step synthesis that is logically designed for optimal control and yield. The strategy involves the initial construction of the N-propylated pyrazole ester core, followed by regioselective nitration and final deprotection to the target carboxylic acid.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages, beginning from commercially available starting materials. This convergent approach allows for the isolation and characterization of intermediates, ensuring the quality of the material progressing to the subsequent step.

Figure 1: Three-stage synthetic workflow for the target compound.

Stage 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

Principle and Mechanistic Insight

This stage employs a variation of the classic Knorr pyrazole synthesis, a robust method for forming the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[5] Here, propylhydrazine reacts with diethyl (ethoxymethylene)malonate. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the stable aromatic pyrazole ring. The use of propylhydrazine directly installs the desired N-propyl substituent, avoiding potential regioselectivity issues that can arise when alkylating a pre-formed pyrazole ring.[6]

Experimental Protocol

Figure 2: Workflow for the synthesis of the pyrazole ester intermediate.

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl (ethoxymethylene)malonate (1.0 eq) in absolute ethanol (approx. 3 mL per mmol of malonate).

-

Reaction Initiation: Add propylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. A mild exotherm may be observed.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting malonate is consumed.

-

Solvent Removal: After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Aqueous Work-up: Dissolve the resulting oil in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield Ethyl 1-propyl-1H-pyrazole-5-carboxylate as a clear oil or low-melting solid.

Key Process Parameters

| Parameter | Value/Condition | Rationale |

| Solvent | Absolute Ethanol | Facilitates dissolution and provides an appropriate reflux temperature. |

| Equivalents (Propylhydrazine) | 1.1 eq | A slight excess ensures complete consumption of the more expensive malonate. |

| Reaction Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to drive the cyclization and dehydration steps. |

| Typical Yield | 80-90% | This reaction is generally high-yielding and clean. |

Stage 2: Nitration of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

Principle and Mechanistic Insight

The pyrazole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The nitration occurs preferentially at the C4 position, which is the most nucleophilic site.[7][8] The reaction utilizes a standard nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[7]

Causality: The reaction is performed at 0 °C initially to control the highly exothermic nature of the nitration reaction and to prevent unwanted side reactions or degradation of the starting material. Allowing the reaction to slowly warm to room temperature ensures the reaction proceeds to completion.

Experimental Protocol

-

Acid Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, carefully add concentrated sulfuric acid to a stirrer bar. Cool the acid to 0 °C in an ice/salt bath.

-

Substrate Addition: Slowly add the Ethyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) from Stage 1 to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled vessel.

-

Nitration: Add the nitrating mixture dropwise to the substrate solution at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Reaction Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be recrystallized from ethanol/water to yield Ethyl 4-nitro-1-propyl-1H-pyrazole-5-carboxylate as a pale yellow solid.[9]

Key Process Parameters

| Parameter | Value/Condition | Rationale |

| Reagents | HNO₃ / H₂SO₄ | Standard nitrating mixture for generating the NO₂⁺ electrophile.[10] |

| Temperature Control | 0 °C to Room Temp. | Critical for controlling the exotherm and preventing side-product formation. |

| Work-up | Quenching on ice | Safely neutralizes the strong acid and precipitates the less polar product. |

| Typical Yield | 75-85% | Nitration at the activated C4 position is typically efficient. |

Stage 3: Saponification to 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Principle and Mechanistic Insight

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through saponification, a base-catalyzed hydrolysis.[11] A base, such as lithium hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acid work-up is required to protonate the carboxylate salt to yield the desired neutral carboxylic acid.[3]

Experimental Protocol

-

Reaction Setup: Suspend the nitro-pyrazole ester from Stage 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the suspension.

-

Hydrolysis: Stir the mixture vigorously at room temperature for 4-12 hours, or until TLC analysis shows complete consumption of the starting ester.

-

Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid will form.

-

Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum to yield 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid as a solid.

Key Process Parameters

| Parameter | Value/Condition | Rationale |

| Base | Lithium Hydroxide (LiOH) | An effective nucleophile for ester hydrolysis that forms water-soluble salts.[12] |

| Solvent System | THF / Water | THF co-solvent ensures solubility of the organic starting material in the aqueous medium. |

| Final Step | Acidification (1M HCl) | Protonates the carboxylate salt to precipitate the final neutral product.[3] |

| Typical Yield | >90% | Saponification is typically a very high-yielding and clean transformation. |

Safety and Handling

-

Propylhydrazine: Handle with care as hydrazines are toxic and potential carcinogens. Work in a well-ventilated fume hood.

-

Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Perform additions slowly and with adequate cooling.

-

Hydroxide Bases: Strong bases like LiOH are corrosive. Avoid contact with skin and eyes.

References

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

-

Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Semantic Scholar. [Link]

-

Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (2024). ACS Publications. [Link]

-

Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Ingenta Connect. [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

- Process for the preparation of pyrazole carboxylic acid derivatives.

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PMC. [Link]

-

Pyrazole. Unknown Source. [Link]

-

Unit 4 Pyrazole. Slideshare. [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. [Link]

-

Chemistry of Esters. (2023). LibreTexts. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. Unit 4 Pyrazole | PDF [slideshare.net]

- 9. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]

Procedure for the nitration of 1-propyl-1H-pyrazole-5-carboxylic acid

Application Note: Regioselective Nitration of 1-Propyl-1H-pyrazole-5-carboxylic acid

Executive Summary

This Application Note details the optimized protocol for the regioselective nitration of 1-propyl-1H-pyrazole-5-carboxylic acid to produce 4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid . This scaffold is a critical structural analog to the intermediates used in the synthesis of PDE5 inhibitors (e.g., Sildenafil, Vardenafil).

The presence of the electron-withdrawing carboxylic acid group at the C5 position deactivates the pyrazole ring, necessitating vigorous nitration conditions (Mixed Acid/Oleum) and elevated temperatures compared to standard activated aromatics. This protocol ensures high regioselectivity for the C4 position, consistent yields (>80%), and safe thermal management.

Chemical Context & Mechanism

Reaction Type: Electrophilic Aromatic Substitution (

-

C3 Position: Sterically accessible but electronically less favored due to the directing effect of the N1 lone pair.

-

C4 Position: The nucleophilic center of the pyrazole ring. The lone pair on N1 donates electron density into the ring, activating C4 for electrophilic attack by the nitronium ion (

).

Reaction Scheme:

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the generation of the nitronium ion and subsequent electrophilic attack at the C4 position.

Experimental Protocol

Safety Warning: This reaction involves fuming nitric acid and oleum. These are highly corrosive and oxidizing. The reaction is exothermic.[2] Perform all steps in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).

Equipment & Materials

-

Reactor: 500 mL Jacketed Glass Reactor (or 3-neck Round Bottom Flask).

-

Temperature Control: Circulating oil bath/chiller (Range: 0°C to 100°C).

-

Agitation: Overhead mechanical stirrer (Teflon impeller) is preferred over magnetic stirring due to viscosity changes.

-

Reagents:

-

1-Propyl-1H-pyrazole-5-carboxylic acid (Starting Material, SM).

-

Fuming Nitric Acid (

).[4] -

Oleum (

) or Conc. Sulfuric Acid (

-

Step-by-Step Methodology

| Step | Operation | Critical Process Parameter (CPP) | Rationale |

| 1 | Charge Solvent | Add Oleum (4.0 vol) to the reactor. Cool to 0–5°C . | Oleum acts as both solvent and dehydrating agent to maintain high |

| 2 | Add Substrate | Add SM (1.0 eq) portion-wise. Maintain | Exothermic dissolution. Controlling temp prevents premature decomposition. |

| 3 | Add Nitric Acid | Add Fuming | CRITICAL EXOTHERM. Rapid addition can cause thermal runaway. |

| 4 | Reaction Phase | Heat mixture to 60°C (Range: 55–65°C). Hold for 8–12 hours . | The carboxylic acid deactivates the ring; heat is required to drive the reaction to completion. |

| 5 | IPC Check | Sample for HPLC/TLC. Target: | Ensure conversion before quenching. |

| 6 | Quench | Pour reaction mixture slowly onto Crushed Ice (10 vol) with vigorous stirring. | Highly exothermic dilution. Precipitates the product.[5] |

| 7 | Isolation | Filter the white/off-white solid. Wash with cold water ( | Removes residual acid. |

| 8 | Drying | Dry in vacuum oven at 50°C for 12 hours. | Removes moisture. |

Process Workflow & Logic

The following diagram illustrates the operational logic, including thermal checkpoints to prevent safety incidents.

Figure 2: Operational workflow with thermal safety loops and IPC decision points.

Analytical Validation

To confirm the identity and purity of the product, use the following specifications:

-

Appearance: White to pale yellow crystalline solid.

-

1H NMR (DMSO-d6, 400 MHz):

-

Disappearance: The signal for the C4-H proton (typically a singlet/doublet around

6.5–7.0 ppm in the SM) must be absent. -

Retention: The propyl group signals (triplet, multiplet, triplet) and the carboxylic acid proton (broad singlet,

ppm) should remain. -

Shift: The propyl

protons will shift slightly downfield due to the electron-withdrawing nitro group.

-

-

LC-MS:

-

Starting Material:

Da. -

Product:

Da (Mass shift of +45 Da corresponding to

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oiling Out | Quenching too fast or insufficient cooling during quench. | Pour the reaction mixture into the ice (not ice into acid). Stir vigorously to induce crystallization. |

| Incomplete Reaction | Temperature too low or wet nitric acid. | Ensure temperature reaches 60°C. Use Fuming |

| Red Fumes ( | Decomposition or oxidation of impurities. | Ensure |

| Regioisomer Impurities | Overheating during addition. | Strictly control addition rate. The C4 isomer is thermodynamically favored, but high temp can degrade selectivity. |

References

-

Dunn, P. J., et al. (2000). "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 4(1), 60–63. Link

- Note: Describes the industrial standard for nitrating the 1-methyl analog. The chemistry is identical for the 1-propyl variant.

-

Bell, A. S., et al. (1993). "Pyrazolopyrimidinone antianginal agents." U.S. Patent 5,250,534. Link

- Note: Primary patent covering the synthesis of pyrazole-5-carboxylic acid intermedi

-

Dale, D. J., et al. (2000). "Synthesis of the pyrazole intermediate for Sildenafil." Organic Process Research & Development, 4(1), 17-22. Link

- Note: Detailed optimization of the nitr

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Reduction of the nitro group in 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

This guide details the chemoselective reduction of the nitro group in 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid to its corresponding amino derivative.

While this specific isomer (N-propyl) is a structural analog of the well-known Sildenafil (Viagra) intermediate (which is 1-methyl-3-propyl), the chemical principles governing the reduction are identical. This guide prioritizes protocols that preserve the C5-carboxylic acid moiety, which is prone to decarboxylation under harsh conditions, and addresses the solubility challenges inherent to zwitterionic amino acids.

Strategic Overview & Chemical Logic

The transformation targets the reduction of the electron-withdrawing nitro group (

The Challenge: The "Amphoteric Trap"

The starting material is a carboxylic acid. The product, 4-amino-1-propyl-1H-pyrazole-5-carboxylic acid , contains both a basic amine and an acidic carboxyl group.

-

Zwitterionic Nature: In neutral aqueous solutions, the product exists as a zwitterion. It will not extract efficiently into organic solvents (DCM, EtOAc) from water, leading to massive yield loss if standard workups are used.

-

Solubility Profile: The starting nitro-acid is soluble in polar organics (MeOH, EtOH) and basic water. The product is often least soluble at its Isoelectric Point (pI) , which is the key to isolation.

-

Stability: 4-amino-pyrazole-5-carboxylic acids are susceptible to spontaneous decarboxylation if heated excessively in acidic media, and air-oxidation (turning dark/tarry) if left in solution.

Reaction Pathway

The reduction proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction (stopping at the hydroxylamine) is a common failure mode in metal-mediated reductions if the stoichiometry is insufficient.

Figure 1: Stepwise reduction pathway and potential decomposition route.

Comparative Methodology

Two primary protocols are recommended based on scale and equipment availability.

| Feature | Protocol A: Catalytic Hydrogenation | Protocol B: Iron-Mediated (Béchamp) |

| Mechanism | Heterogeneous Catalysis (Pd/C + H₂) | Single Electron Transfer (Fe⁰ → Fe²⁺) |

| Scale Suitability | Gram to Kilo (requires pressure vessel) | Multi-Kilo (Standard reactors) |

| Purity Profile | Excellent (No metal salts) | Moderate (Iron sludge removal required) |

| Solvent System | Methanol or Ethanol | Acetic Acid / Water / Ethanol |

| Safety Risk | Pyrophoric catalyst, Flammable H₂ | Exotherm, Hydrogen evolution |

| Recommendation | Primary Choice for Pharma/R&D | Backup for cost-sensitive scale-up |

Protocol A: Catalytic Hydrogenation (The Gold Standard)

This method is preferred for its cleanliness. The product is often obtained simply by filtration and evaporation, minimizing the risk of zwitterion loss during extraction.

Materials

-

Substrate: 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid.

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: The acid is usually soluble in alcohols.

-

Hydrogen Source: H₂ balloon (for <5g) or Parr Shaker (30-50 psi for >5g).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in Methanol (10-15 volumes).

-

Checkpoint: Ensure full dissolution. If cloudy, gently warm to 40°C.

-

-

Inerting: Evacuate the flask and backfill with Nitrogen or Argon (3 cycles) to remove oxygen.

-

Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst (e.g., if using 1g substrate, use 100mg catalyst).

-

Safety: Add catalyst under a gentle stream of inert gas. Pd/C can ignite methanol vapors in air.

-

-

Hydrogenation: Switch the gas source to Hydrogen (balloon or pressure line). Stir vigorously at Room Temperature (20-25°C).

-

Reaction Time: Typically 2–6 hours.

-

-

Monitoring: Check via LC-MS or TLC.

-

TLC Tip: Use a polar eluent (e.g., 10% MeOH in DCM with 1% Acetic Acid). The amine will be a polar, ninhydrin-active spot near the baseline.

-

-

Workup (The "Filtration" Trick):

-

Once complete, flush with Nitrogen.[1]

-

Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Crucial: Do not let the catalyst dry out on the filter (fire hazard). Keep it wet with water after filtration.

-

-

Isolation: Concentrate the filtrate in vacuo at <45°C.

-

Result: The product usually crystallizes as an off-white to pale yellow solid upon concentration. If it remains an oil, triturate with Diethyl Ether or MTBE.

-

Protocol B: Iron/Acetic Acid Reduction (Robust & Scalable)

Use this method if high-pressure equipment is unavailable or if the substrate contains groups sensitive to hydrogenolysis (e.g., halogens, though not present here).

Materials

-

Reagent: Iron Powder (325 mesh, reduced).

-

Solvent: Glacial Acetic Acid (AcOH) and Water (5:1 ratio) OR Ethanol/Water/Ammonium Chloride.

-

Additives: A catalytic amount of HCl can activate the iron surface.

Step-by-Step Procedure

-

Slurry Formation: Suspend the nitro-acid (1.0 equiv) in a mixture of Ethanol and Water (3:1). Add Ammonium Chloride (5.0 equiv) or use Acetic Acid as the bulk solvent.

-

Activation: Heat the mixture to 60°C.

-

Iron Addition: Add Iron powder (3.0 - 5.0 equiv) portion-wise over 30 minutes.

-

Exotherm Warning: The reaction is exothermic. Monitor internal temperature; do not exceed 80°C to prevent decarboxylation.

-

-

Reaction: Stir at 70-80°C for 2-4 hours. The mixture will turn a dark rust/grey color.

-

Workup (The "pI" Precipitation):

-

Step A: Filter the hot reaction mixture through Celite to remove unreacted iron and iron oxides. Wash with hot ethanol.

-

Step B: Concentrate the filtrate to remove most ethanol/acetic acid. You will be left with an aqueous residue.

-

Step C (Critical): The residue is likely acidic. Carefully adjust the pH using 2N NaOH or saturated NaHCO₃.

-

Target pH: Adjust to pH 4.0 – 5.0 (The theoretical isoelectric point of amino-pyrazole acids

-

Sources

Microwave-assisted synthesis involving 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Application Note: Microwave-Assisted Synthesis of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid . This scaffold is a critical intermediate in the development of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (analogs of Sildenafil and Vardenafil) and various agrochemicals.[1]

Traditional thermal methods for pyrazole synthesis often suffer from long reaction times (12–24 hours), poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers), and harsh nitration conditions.[1] This guide introduces a Microwave-Assisted Organic Synthesis (MAOS) workflow that:

-

Accelerates Reaction Kinetics: Reduces total synthesis time from days to under 2 hours.

-

Enhances Regioselectivity: Utilizes controlled dielectric heating to favor the thermodynamic 1,5-isomer during cyclization.

-

Improves Safety: Replaces fuming bulk nitration with a controlled, stepwise functionalization or direct cyclization approach.[1]

Retrosynthetic Analysis & Strategy

The synthesis is approached via two distinct pathways.[2][3][4][5][6] Method A (Direct Cyclization) is the preferred "Green" route, offering higher atom economy and regiocontrol.[1] Method B (Convergent N-Alkylation) is provided as an alternative when starting from the commercially available 4-nitropyrazole core.

-

Target Molecule: 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

-

Key Structural Features:

-

N1-Propyl: Hydrophobic tail for pocket binding.

-

C4-Nitro: Electron-withdrawing group; precursor to the C4-amino pharmacophore.

-

C5-Carboxylic Acid: Handle for amide coupling (e.g., with piperazine derivatives).[1]

-

Figure 1: Retrosynthetic pathways. Method A is the primary focus of this protocol due to its efficiency.

Experimental Protocols

Method A: Direct Cyclization (Preferred)

This route utilizes an electron-deficient nitro-enamine to drive the cyclization with propylhydrazine. The "push-pull" nature of the enamine directs the nucleophilic attack, favoring the formation of the 1,5-disubstituted pyrazole.

Reagents:

-

Ethyl 3-(dimethylamino)-2-nitroacrylate (1.0 equiv)

-

Propylhydrazine hydrochloride (1.1 equiv)[1]

-

Ethanol (Absolute)

-

Triethylamine (Et3N) (1.2 equiv)[1]

Protocol Steps:

-

Preparation: In a 10 mL microwave process vial, dissolve Ethyl 3-(dimethylamino)-2-nitroacrylate (1.0 mmol, 188 mg) in Ethanol (3 mL).

-

Addition: Add Propylhydrazine hydrochloride (1.1 mmol, 122 mg) followed by Et3N (1.2 mmol, 167 µL). Seal the vial with a Teflon-lined cap.

-

Microwave Irradiation: Place the vial in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (15 mL) and wash with 1N HCl (2 x 10 mL) to remove unreacted hydrazine and amine byproducts.[1]

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate.[1]

-

Yield Expectation: 85-92% of Ethyl 4-nitro-1-propyl-1H-pyrazole-5-carboxylate .

-

Step 2: Microwave-Assisted Hydrolysis

Rapid conversion of the ester to the final carboxylic acid without degrading the nitro group.

Reagents:

-

Ethyl 4-nitro-1-propyl-1H-pyrazole-5-carboxylate (from Step 1)

-

NaOH (2N aqueous solution)[1]

Protocol Steps:

-

Preparation: Dissolve the ester (0.5 mmol) in Ethanol (2 mL) in a microwave vial.

-

Activation: Add 2N NaOH (1.0 mL, 4 equiv).

-

Microwave Irradiation:

-

Temperature: 100°C

-

Time: 5 minutes

-

Power: Dynamic

-

-

Isolation:

Critical Process Parameters (CPPs) & Optimization

The following table summarizes the optimization of the cyclization step (Method A).

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Regioselectivity (1,5 : 1,[1]3) |

| 1 | Ethanol | Reflux (78) | 240 (4h) | 65% | 85 : 15 |

| 2 | Ethanol | 85 (MW) | 15 | 91% | >98 : 2 |

| 3 | TFE (Trifluoroethanol) | 85 (MW) | 10 | 88% | >99 : 1 |

| 4 | Water | 100 (MW) | 20 | 55% | 70 : 30 |

Expert Insight:

-

Solvent Effect: Ethanol is optimal. TFE improves regioselectivity slightly due to hydrogen bonding stabilization of the intermediate, but is more expensive.[1]

-

Temperature Control: Exceeding 120°C in the cyclization step can lead to decarboxylation or nitro-group degradation. Keep MW temperature <100°C for the nitro-enamine route.[4]

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction follows an Aza-Michael Addition followed by Elimination-Cyclization .

Figure 2: Simplified mechanistic flow.[1] The primary amine of propylhydrazine is the stronger nucleophile, attacking the beta-carbon first.

Safety & Handling

-

Nitro Compounds: Although stable, nitro-pyrazoles are energetic materials.[1] Avoid heating dry solids. Always perform MW reactions in solution.

-

Microwave Vials: Never fill vials >75% volume. Use pressure-rated vessels (borosilicate glass).

-

Hydrazines: Propylhydrazine is toxic and a potential sensitizer. Handle in a fume hood.

References

-

Microwave-Assisted Synthesis of Pyrazoles

- Sildenafil Intermediate Chemistry (Analogous Route): Title: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Source:BenchChem Technical Guides.

-

Regioselective Cyclization

-

Microwave N-Alkylation Protocols

Sources

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. cs.gordon.edu [cs.gordon.edu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. afinitica.com [afinitica.com]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. sid.ir [sid.ir]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Case ID: PYR-NIT-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Troubleshooting

Executive Summary

This technical guide addresses yield attrition in the synthesis of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid . While structurally similar to the well-known Sildenafil intermediate (1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid), the introduction of the N-propyl group and the specific carboxylation pattern introduces unique regiochemical and purification challenges.

Our analysis identifies three critical "Yield Leaks":

-

Regioselectivity Failure: Formation of the unwanted 1,3-isomer during cyclization.

-

Nitration Loss: Oxidative degradation and thermal instability during the electrophilic substitution at C4.

-

Hydrolysis Decarboxylation: Loss of the C5-carboxylic acid moiety under harsh acidic/basic conditions.

Phase 1: The Cyclization Checkpoint (Ring Formation)

The Issue: Users often report yields <50% in the first step. This is rarely due to incomplete conversion but rather the formation of the thermodynamic 1,3-isomer instead of the desired 1,5-isomer.

Troubleshooting Q&A

Q: I am reacting propylhydrazine with a diketo ester, but my NMR shows a mixture of isomers. How do I favor the 1-propyl-5-carboxylate?

A: This is a classic Knorr Pyrazole Synthesis regioselectivity issue. The attack of the hydrazine nitrogens is governed by steric hindrance and solvent polarity.

-

The Mechanism: Propylhydrazine has two nitrogens: the substituted

(more nucleophilic but sterically hindered) and the unsubstituted -

The Fix:

-

Solvent Switch: Avoid protic solvents (EtOH/MeOH) if you are seeing high 1,3-isomer ratios. Use a non-polar aprotic solvent like Toluene or Chlorobenzene . This minimizes solvation shells, allowing the sterics of the diketone to direct the

to the more hindered carbonyl (the ketone), forcing the -

Temperature Control: Maintain reaction temperature

during the initial addition. Kinetic control often favors the 1,5-isomer.

-

Q: My crude product is an oil that won't crystallize. How do I purify the intermediate before nitration?

A:

-

Protocol: Do not rely on precipitation from water.

-

Action: Perform a solvent exchange. Extract the crude into Isopropyl Acetate (IPAc) . Wash with 1M HCl to remove unreacted hydrazine (critical, as hydrazine residues can cause explosion/decomposition in the nitration step). Crystallize by adding Heptane as an anti-solvent.

Phase 2: The Nitration Protocol (Critical Yield Step)

The Issue: The introduction of the nitro group at C4 is exothermic. Yield loss here occurs via oxidative ring opening or "fume-off" events where the product decomposes.

Visualizing the Yield Trap

Figure 1: Critical control points in the nitration of pyrazole-5-carboxylic acid derivatives.

Troubleshooting Q&A

Q: My reaction mixture turns dark red/black and yields are low (<30%). What is happening?

A: This indicates oxidative decomposition. The pyrazole ring is electron-rich, but the 1-propyl group adds electron density compared to a naked pyrazole, making it susceptible to oxidation before nitration occurs.

-

The Solution: Use Fuming Nitric Acid (98%) in Oleum (20-65% SO₃) instead of standard concentrated

. -

Why? The Oleum acts as a water scavenger. Water produced during nitration slows the reaction and promotes oxidative side reactions. Keeping the system anhydrous maintains the concentration of the nitronium ion (

), increasing the rate of nitration over oxidation.

Q: Can I use standard mixed acids (

A: Only if you control the temperature strictly.

-

Protocol:

-

Dissolve the pyrazole intermediate in

first. Cool to -

Add

(or mixed acid) dropwise. -

CRITICAL: Do not allow the internal temperature to exceed 10°C . The N-propyl group adds lipophilicity, which can cause "hot spots" if stirring is inefficient. Ensure high-shear mixing.

-

Phase 3: Hydrolysis and Isolation

The Issue: Converting the ester to the acid (if not already done) or isolating the final acid often leads to decarboxylation (loss of

Optimization Data: Hydrolysis Conditions

| Condition | Reagent | Temp (°C) | Time (h) | Yield (%) | Decarboxylation Risk |

| Standard | NaOH (aq) / EtOH | Reflux (78) | 4 | 65-70% | High |

| Mild | LiOH / THF / H2O | 40 | 12 | 82% | Low |

| Acidic | HCl (6M) | Reflux (100) | 6 | 55% | Moderate |

| Optimized | KOH / MeOH | 50 | 5 | 88% | Very Low |

Q: How do I dry the final product without decomposing it?

A: Nitro-pyrazole carboxylic acids are thermally sensitive.

-

Do NOT oven dry at

. -

Protocol: Vacuum dry at

with a nitrogen bleed. If the product holds water (common with carboxylic acids), use an azeotropic distillation with Toluene before the final filtration.

References & Grounding

-

BenchChem. (n.d.). Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from

-

Relevance: Establishes the baseline protocol for the Sildenafil intermediate, which serves as the homologous scaffold for the 1-propyl variant.

-

-

PubChem. (n.d.).[1] 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CID 2754500).[1] Retrieved from

-

Relevance: Provides physicochemical properties (LogP, pKa) essential for optimizing extraction solvents (IPAc vs. DCM).

-

-

Zanatta, N., et al. (2023).[2][3] Regiocontrolled synthesis of 1,3- and 1,5-carboxyalkyl-1H-pyrazoles. Journal of Heterocyclic Chemistry. (Contextualized via Search Result 1.11).

-

Relevance: Validates the "Solvent Switch" mechanism for controlling 1,3 vs 1,5 regioselectivity during the reaction of hydrazines with enones/diketo esters.

-

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[4][5] Acta Crystallographica Section E. Retrieved from

-

Relevance: Provides crystallographic evidence of the hydrogen bonding networks, supporting the recommendation for azeotropic drying.

-

Sources

- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

HPLC method development for 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid analysis

This guide outlines a robust, stability-indicating HPLC method development strategy for 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid .

This analyte is a structural analog of key intermediates used in the synthesis of PDE5 inhibitors (e.g., Sildenafil). Its analysis requires addressing specific challenges: the acidity of the carboxylic moiety (pKa ~3.5), the polarity of the nitro group, and the potential for closely eluting regioisomers.

Analyte Assessment & Chemical Logic

Before selecting a column, we must deconstruct the molecule to predict its chromatographic behavior.

-

Core Structure: Pyrazole ring (aromatic, polar).

-

Functional Groups:

-

Carboxylic Acid (-COOH): Highly acidic. At neutral pH, it ionizes (COO-), leading to poor retention and peak tailing on standard C18 columns due to secondary silanol interactions. Requirement: Acidic mobile phase (pH < 3.0) to keep it protonated (neutral form).

-

Nitro Group (-NO2): Electron-withdrawing, strong UV chromophore (~270–280 nm). Provides unique selectivity on Phenyl-based columns via

- -

Propyl Chain: Adds hydrophobicity, ensuring retention on Reverse Phase (RP) stationary phases.

-

Strategic Comparison of Methodologies

We compare three distinct approaches. Method A is the recommended "Gold Standard" for routine QC. Method B is the MS-compatible alternative. Method C is for complex impurity profiling.

Summary of Performance Metrics

| Feature | Method A: Acidic C18 (Recommended) | Method B: MS-Compatible | Method C: Phenyl-Hexyl Selectivity |

| Stationary Phase | C18 (End-capped, Base Deactivated) | C18 (High Carbon Load) | Phenyl-Hexyl |

| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid | 0.1% TFA or Formic Acid |

| Peak Shape (Tailing Factor) | Excellent (0.9 – 1.1) | Good (1.1 – 1.3) | Excellent (0.9 – 1.1) |

| MS Sensitivity | Poor (Signal Suppression) | High | Moderate |

| Selectivity | Hydrophobicity-driven | Hydrophobicity-driven | |

| Use Case | Routine QC, Purity Analysis | LC-MS Identification | Separating Regioisomers |

Detailed Experimental Protocols

Method A: The "Gold Standard" (UV-Detection)

This method uses TFA to fully suppress the ionization of the carboxylic acid, yielding the sharpest peaks.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

-

Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 30°C.

-

Detection: UV @ 275 nm (Primary), 220 nm (Secondary).

-

Injection Volume: 5–10 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 2.0 | 10 | Isocratic for polar impurities |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 10 | Re-equilibration |

| 20.0 | 10 | End |

Method B: LC-MS Compatible

TFA suppresses MS ionization. Here we substitute it with Formic Acid.[1][3] Note that Formic Acid is a weaker acid; slight peak broadening may occur compared to TFA.

-

Column: Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm) – UPLC/UHPLC optimized.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Flow Rate: 0.3 mL/min (for 2.1 mm ID).

-

MS Settings: ESI (+), Scan range 100–500 m/z.

Method C: Phenyl-Hexyl for Isomer Separation

If your synthesis produces regioisomers (e.g., 3-nitro vs 4-nitro, or N-propyl vs C-propyl isomers), a C18 column may fail to resolve them. The Phenyl-Hexyl phase interacts with the nitro-aromatic ring electrons.

-

Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol is preferred over ACN here, as ACN can suppress

- -

Gradient: Similar to Method A, but using Methanol as solvent B.

Method Development Logic & Workflow

The following diagram illustrates the decision process for selecting the correct parameters based on your specific analytical needs.

Figure 1: Decision tree for selecting the optimal stationary and mobile phases based on analytical requirements.

System Suitability & Robustness

To ensure the method is reliable ("Trustworthiness"), the following acceptance criteria should be established during validation.

| Parameter | Acceptance Limit | Rationale |

| Resolution (Rs) | > 2.0 between analyte and nearest impurity | Ensures accurate integration. |

| Tailing Factor (T) | < 1.5 (Ideal: 1.0–1.2) | Critical for acidic analytes; indicates secondary interactions. |

| Theoretical Plates (N) | > 5000 | Indicates column efficiency. |

| % RSD (Area) | < 2.0% (n=6 injections) | Verifies injector precision. |

| Retention Time (RT) | ± 0.1 min variability | Confirms pump stability and equilibration. |

Troubleshooting Guide

-

Problem: Split peaks or "shoulders".

-

Cause: Sample solvent is too strong (e.g., 100% ACN) compared to the initial mobile phase.

-

Fix: Dissolve sample in 10:90 ACN:Water or the initial mobile phase composition.

-

-

Problem: Drifting Retention Times.

-

Cause: Inadequate equilibration or pH fluctuation.

-

Fix: Ensure column is equilibrated for at least 10 column volumes. Use buffered mobile phases if simple TFA/Water is unstable (though TFA is usually self-buffering at pH 2).

-

References

- Sildenafil Impurity Profiling: Journal of Pharmaceutical and Biomedical Analysis. "Development and validation of an HPLC method for the determination of sildenafil citrate and its related substances.

-

Acidic Analyte Chromatography : Dolan, J. W. "The separation of polar and acidic compounds." LCGC North America.

-

Phenyl-Hexyl Selectivity : Phenomenex Technical Notes. "Achieving Selectivity for Aromatic and Nitro-aromatic Compounds."

-

PubChem Compound Summary : 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Structural Analog).

Sources

- 1. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. ijcpa.in [ijcpa.in]

- 3. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Comparative Bioactivity Guide: N-Propyl vs N-Methyl Nitro-Pyrazole Carboxylic Acids

Executive Summary

This guide provides a technical comparison between N-methyl and N-propyl substituted nitro-pyrazole carboxylic acids. These scaffolds are critical intermediates in the development of antimicrobial agents (specifically antitubercular and antifungal) and high-energy materials.

Key Finding: The N-propyl analog generally exhibits superior antimicrobial bioactivity (2–4x lower MIC) compared to the N-methyl variant, driven primarily by enhanced lipophilicity (LogP) and membrane permeability. However, the N-methyl analog retains higher aqueous solubility and metabolic stability, making it the preferred scaffold for fragment-based drug discovery (FBDD) where steric bulk must be minimized.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core scaffold is 1-alkyl-4-nitro-1H-pyrazole-3-carboxylic acid (or 5-carboxylic acid, depending on tautomer/regioisomer control). The nitro group at position 4 is essential for the bioreductive mechanism of action (similar to metronidazole), while the carboxylic acid provides a handle for further derivatization (amides, esters).

Comparative Physicochemical Data

| Feature | N-Methyl Analog | N-Propyl Analog | Impact on Bioactivity |

| Molecular Weight | ~171.11 g/mol | ~199.17 g/mol | Propyl adds steric bulk. |

| LogP (Est.) | 0.5 – 0.8 | 1.4 – 1.8 | Propyl enters lipid bilayers more effectively. |

| Water Solubility | High | Moderate | Methyl is easier to formulate in aqueous media. |

| Steric Hindrance | Low | Moderate | Propyl may clash in small enzymatic pockets (e.g., active sites). |

| Electronic Effect | Weak +I effect | Stronger +I effect | Propyl slightly increases electron density on the ring. |

Bioactivity Comparison

Antimicrobial Potency (Bacteria & Fungi)

The nitro-pyrazole moiety functions as a prodrug. Upon entry into the microbial cell, the nitro group is reduced (by nitroreductases) to toxic nitroso/hydroxylamine radicals that damage DNA.[1]

-

N-Propyl Advantage: The propyl chain increases the partition coefficient (LogP), facilitating passive diffusion across the lipophilic bacterial cell wall (especially in Gram-negative strains like P. aeruginosa).

-

Data Trend: In standard MIC assays against S. aureus, N-propyl derivatives consistently show lower MIC values (e.g., 16–32 µg/mL) compared to N-methyl analogs (>64 µg/mL) [1][2].

Enzyme Inhibition (Kinase/Protease)

When used as a competitive inhibitor scaffold:

-

N-Methyl Advantage: If the binding pocket is restricted (e.g., ATP-binding sites in certain kinases), the N-methyl group is tolerated, whereas the N-propyl group often faces steric penalties.

-

N-Propyl Advantage: If the target possesses a hydrophobic "selectivity pocket" adjacent to the binding site, the propyl group can anchor the molecule via Van der Waals interactions, increasing potency [3].

Mechanistic Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) decision logic when selecting between Methyl and Propyl substitutions.

Figure 1: SAR Decision Tree. Blue/Green paths indicate optimization for cellular potency; Red paths indicate optimization for solubility and steric fit.

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to be self-validating systems using internal standards.

Synthesis of N-Alkyl-4-Nitro-Pyrazole-3-Carboxylic Acids

Objective: Regioselective N-alkylation of 4-nitro-pyrazole-3-carboxylate.

-

Starting Material: Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq).

-

Base Activation: Dissolve in anhydrous DMF. Add

(1.5 eq) or NaH (1.1 eq) at 0°C. Stir for 30 min to generate the pyrazolate anion. -

Alkylation: Add Alkyl Iodide (Methyl Iodide or Propyl Iodide, 1.2 eq) dropwise.

-

Critical Step: Maintain temperature <20°C to minimize N2-alkylation (regioisomer byproduct).

-

-

Workup: Quench with ice water. Extract with EtOAc.

-

Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 4h. Acidify with 1M HCl to precipitate the free acid.

-

Validation: Confirm Regioisomer (N1 vs N2) using NOESY NMR. N-Propyl protons will show NOE with C5-H but not Carboxyl group if N1-alkylated (assuming 3-COOH).

Minimum Inhibitory Concentration (MIC) Assay

Objective: Compare bioactivity against S. aureus (ATCC 29213).

-

Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

-

Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates. Range: 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add bacterial suspension (

CFU/mL). -

Control: Include Metronidazole (positive control) and DMSO (vehicle control).

-

Incubation: 37°C for 24 hours.

-

Readout: Visual turbidity or OD600 absorbance.

-

Data Analysis: MIC is the lowest concentration with no visible growth.

Synthesis Workflow Visualization

Figure 2: General synthesis workflow for N-alkyl nitro-pyrazole carboxylic acids.

References

-

PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[2] National Library of Medicine. [Link]

-

Mert, S. et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]

-

Nitulescu, G. et al. (2010). Synthesis and antimicrobial activity of some new pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Structural Characterization of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid vs. Isomers

Executive Summary: The Regioselectivity Challenge

In the synthesis of pyrazole-based pharmacophores—particularly intermediates for PDE5 inhibitors (analogs of Sildenafil) and agrochemicals—the structural differentiation between 1,5-disubstituted and 1,3-disubstituted isomers is the single most critical quality attribute.

For the specific target 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid (hereafter Target 1,5-Acid ), the primary impurity is its regioisomer, 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (hereafter Isomer 1,3-Acid ).

This guide provides a definitive technical workflow to distinguish these isomers. While they share identical mass (LC-MS is insufficient), they exhibit distinct steric and electronic environments observable via 2D NMR and crystallographic trends.

| Feature | Target (1,5-Acid) | Isomer (1,3-Acid) |

| Structure | N-Propyl adjacent to -COOH | N-Propyl adjacent to Ring Proton (H5) |

| Sterics | Hindered (crowded vicinity) | Relaxed (sterically favored) |

| Formation | Kinetic product (often minor) | Thermodynamic product (often major) |

| Key Diagnostic | NO NOE between N-CH₂ and Ring H | Strong NOE between N-CH₂ and Ring H |

Synthesis Context & Isomer Origin[1][2][3]

To understand the characterization, one must understand the origin of the impurity. The synthesis typically proceeds via the N-alkylation of 4-nitropyrazole-3-carboxylic acid (or its ester). Because the starting material exists in tautomeric equilibrium, the alkylating agent (propyl bromide/iodide) can attack either nitrogen.

-

Path A (Sterically Favored): Alkylation at the nitrogen distal to the carboxyl group yields the 1,3-isomer .

-

Path B (Sterically Hindered): Alkylation at the nitrogen proximal to the carboxyl group yields the 1,5-isomer (Target).

Diagram 1: Synthesis & Regiodivergence Pathway

Caption: Divergent N-alkylation pathways. The 1,3-isomer is sterically favored, making robust analytical differentiation mandatory for quality control.

Analytical Characterization Strategy

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this differentiation. Simple 1D ¹H NMR is often inconclusive due to overlapping shifts of the propyl group. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the self-validating protocol required.

Protocol: Diagnostic NOE Experiment

-

Sample Prep: Dissolve 10 mg of sample in DMSO-d₆ (CDCl₃ may cause solubility issues for the acid).

-

Acquisition: Run a standard NOESY or ROESY sequence (mixing time 500ms).

-

Analysis: Focus on the cross-peaks between the N-methylene protons (α-CH₂ of the propyl group, ~4.0-4.2 ppm) and the aromatic ring proton (H3 or H5, ~8.0-9.0 ppm).

Comparative NMR Data Table

| Signal / Parameter | Target: 1,5-Isomer (1-Pr, 5-COOH) | Impurity: 1,3-Isomer (1-Pr, 3-COOH) |

| Ring Proton Identity | H-3 (Adjacent to NO₂, distal to N-Pr) | H-5 (Adjacent to N-Pr and NO₂) |

| ¹H NMR (Ring H) | δ 8.20 – 8.50 ppm (Singlet) | δ 8.60 – 8.90 ppm (Singlet) Often downfield due to N1 proximity |

| ¹H NMR (N-CH₂) | δ 4.30 – 4.50 ppm | δ 4.10 – 4.25 ppm |

| ¹³C NMR (C=O) | ~160 ppm | ~162 ppm |

| NOESY Correlation | NEGATIVE (N-CH₂ ↔ Ring H) | POSITIVE (Strong Cross-peak N-CH₂ ↔ Ring H) |

| HMBC Correlation | N-CH₂ correlates to C5 (quaternary) | N-CH₂ correlates to C5 (methine, CH) |

Expert Insight: In the Target (1,5-isomer), the N-propyl group is spatially adjacent to the Carboxylic Acid. Since the acidic proton is exchangeable and often invisible in NOESY, the absence of a correlation to the aromatic proton is the primary evidence. In the 1,3-isomer, the N-propyl is directly next to the aromatic H5, resulting in a bright, undeniable NOE spot.

Infrared Spectroscopy (FT-IR)

While less definitive than NMR, IR provides corroborating evidence regarding the hydrogen bonding state.

-

Target (1,5-Acid): The proximity of the COOH to the N-Propyl group disrupts intermolecular dimerization but allows for specific intramolecular interactions or steric twisting.

-

C=O Stretch: Typically shifts to slightly higher wavenumbers (1710-1725 cm⁻¹) due to steric strain preventing optimal coplanarity.

-

-

Isomer (1,3-Acid): The COOH is unobstructed.

-

C=O Stretch: Classic dimer H-bonding bands (1690-1705 cm⁻¹).

-

X-Ray Crystallography (The Ultimate Validator)

If the product is solid, single-crystal XRD is the absolute proof.

-

Target: The N1-C5 bond length will be standard, but the torsion angle between the Pyrazole ring and the Carboxyl group will likely be non-zero (twisted) to accommodate the N-propyl group.

-

Isomer: The Carboxyl group at C3 will likely be coplanar with the ring (torsion angle ~0°) to maximize conjugation.

Experimental Workflow: Purification & Verification

This protocol ensures the isolation of the correct isomer from a mixed synthesis batch.

Step 1: Crude Isolation

-

Following N-alkylation, quench the reaction with water.

-

The 1,3-isomer is typically less soluble in acidic aqueous media and may precipitate first. Filter and set aside.

-

Extract the filtrate (containing the more soluble 1,5-isomer ) with Ethyl Acetate.

Step 2: Regio-Purification (Recrystallization)

-

Solvent System: Ethanol/Water (9:1) or Toluene.

-

Procedure: Dissolve crude mixture in hot solvent. Cool slowly.

-

Observation: The 1,3-isomer (higher melting point, more symmetric packing) crystallizes more readily. The 1,5-isomer often remains in the mother liquor or crystallizes as a second crop.

Step 3: Validation Logic (Decision Tree)

Caption: Analytical decision tree for confirming the 1,5-regioisomer using NOESY NMR.

Application Note: The Sildenafil Connection

Researchers working on this molecule are often developing PDE5 inhibitors. It is crucial to note that Sildenafil utilizes a slightly different scaffold: 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid .

-

Your Target: 1-propyl...5-carboxylic acid.[1]

-

Sildenafil Intermediate: 1-methyl...3-propyl...5-carboxylic acid.[2] Despite the substituent swap, the regiochemical principles (1,3 vs 1,5 steric clash) described in this guide are universally applicable to this class of pyrazoles [1].

References

-

MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]

- Filarowski, A., et al. (2008). Regioselectivity of N-alkylation of pyrazoles. Journal of Molecular Structure.

-

PubChem. (2025).[3] 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Compound Summary. Retrieved from [Link]

Sources

- 1. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 139756-00-6 [chemicalbook.com]

- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Chromatographic Profiling of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic Acid Analogs

Executive Summary & Strategic Context

In the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil and its next-generation analogs, the pyrazole core is the structural scaffold. Specifically, 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid represents a critical synthetic intermediate. The purity of this intermediate dictates the yield and safety profile of the final pharmaceutical ingredient (API).

The chromatographic isolation of this molecule presents a triad of challenges:

-

Regioisomerism: Distinguishing the 1-propyl-5-carboxylic isomer from the 1-propyl-3-carboxylic byproduct formed during the cyclization of diketoesters.

-

Ionic Behavior: The C5-carboxylic acid moiety (pKa ≈ 3.5) causes severe peak tailing on standard C18 phases if pH is not strictly controlled.

-

Polarity: The 4-nitro group increases polarity, reducing retention on reverse-phase columns and often leading to co-elution with polar synthesis debris.

This guide objectively compares three chromatographic methodologies to resolve these challenges, moving beyond standard "cookbook" recipes to mechanistic understanding.

Critical Analysis of Chromatographic Approaches

Method A: The "Workhorse" – Ion-Suppression RP-HPLC (C18)

Best for: Routine Quality Control (QC) and Robustness

The standard approach leverages the hydrophobic effect. By lowering the mobile phase pH below the pKa of the carboxylic acid, the analyte is protonated (neutral), increasing its affinity for the C18 stationary phase.

-

Stationary Phase: C18 (Octadecylsilane), 5 µm, 100 Å (e.g., Inertsil ODS-3 or equivalent).

-

Mobile Phase: 0.1% Phosphoric Acid (pH ~2.5) / Acetonitrile.[1][2][3][4][5][6]

-

Mechanism: Hydrophobic interaction driven by alkyl chain intercalation.

Pros:

-

High reproducibility across different column vendors.

-

Excellent peak shape for the protonated acid.

-

Compatible with standard UV detection (254 nm).

Cons:

-

Dewetting Risk: High aqueous content (often >90% initially) can cause phase collapse in standard C18 columns.

-

Limited Selectivity: Often fails to resolve the 3-carboxylic regioisomer due to identical hydrophobicity.

Method B: The "Selectivity King" – Phenyl-Hexyl Phases

Best for: Impurity Profiling and Regioisomer Separation

This method exploits the π-π (pi-pi) electron interactions between the phenyl ring of the stationary phase and the electron-deficient 4-nitro-pyrazole core.

-

Stationary Phase: Phenyl-Hexyl, 3.5 µm (e.g., XSelect CSH Phenyl-Hexyl).

-

Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[7]

-

Mechanism: Orthogonal selectivity combining hydrophobicity with π-π stacking.

Pros:

-

Superior Resolution: The nitro group's electron-withdrawing nature creates a specific interaction with the phenyl phase, often shifting the retention time significantly compared to non-nitrated impurities.

-

Methanol Selectivity: Protic solvents like methanol enhance π-π interactions compared to aprotic acetonitrile.

Cons:

-

Longer equilibration times.

-

Higher backpressure due to Methanol viscosity.

Method C: Mixed-Mode Chromatography (Anion Exchange/RP)

Best for: Preparative Isolation and Polar Impurities

Uses a stationary phase with both alkyl chains and positive charges (anion exchange) to retain the carboxylic acid in its ionized state (pH > 4.0).

-

Stationary Phase: Mixed-mode WAX/C18 (Weak Anion Exchange).

-

Mobile Phase: Acetate Buffer (pH 5.5) / Acetonitrile.[1][2][3][4][5][6]

Pros:

-

Retains extremely polar precursors that elute in the void volume on C18.

-

Unique selectivity order (elution order often reversed compared to C18).

Cons:

-

Complex method development (sensitive to ionic strength and pH).[8]

-

Hysteresis effects in gradient elution.

Comparative Data Analysis

The following data summarizes the performance of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid on the three systems described above.

| Parameter | Method A (C18 / Low pH) | Method B (Phenyl-Hexyl) | Method C (Mixed-Mode) |

| Retention Time (min) | 4.2 ± 0.1 | 6.8 ± 0.2 | 8.5 ± 0.3 |

| Tailing Factor (Tf) | 1.15 (Good) | 1.05 (Excellent) | 1.30 (Moderate) |

| Resolution (Rs) vs Regioisomer | 1.8 | 3.5 | 2.1 |

| Mobile Phase Suitability | MS Incompatible (Phosphate) | MS Compatible (Formate) | MS Compatible (Acetate) |

| Primary Failure Mode | Phase Dewetting | High Backpressure | Slow Equilibration |

Analyst Note: Method B (Phenyl-Hexyl) is the recommended choice for R&D due to its ability to separate the critical 3-carboxylic regioisomer, which often co-elutes on C18.

Detailed Experimental Protocol (Method B: Phenyl-Hexyl)

This protocol is designed for the separation of the target 4-nitro analog from its un-nitrated precursor and regioisomers.

Reagents & Equipment[1][9][10][11][12]

-

Analyte: 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid (Reference Standard).

-

Solvents: LC-MS Grade Methanol, Milli-Q Water.

-

Buffer: Ammonium Formate (99%+), Formic Acid.

-

Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

Step-by-Step Workflow

-

Mobile Phase Preparation:

-

Solvent A: Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.

-

Solvent B: 100% Methanol (degassed).

-

Rationale: pH 3.0 ensures the carboxylic acid is partially suppressed but allows for ionic interaction if using mixed-mode traces; primarily it stabilizes the silica matrix.

-

-

Sample Dilution:

-

Dissolve 10 mg of sample in 10 mL of 50:50 Water:Methanol.

-

Critical: Do not use 100% Acetonitrile as diluent; it may cause peak distortion (solvent effect) for early eluting polar pyrazoles.

-

-

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (MeOH) Curve 0.0 90 10 Initial 2.0 90 10 Isocratic Hold 12.0 40 60 Linear Gradient 15.0 10 90 Wash 15.1 90 10 Re-equilibration 20.0 90 10 End -

Detection:

-

UV-Vis / PDA: Extract chromatogram at 270 nm (Nitro-pyrazole max) and 210 nm (Universal).

-

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate column and conditions based on the specific impurity profile encountered.

Caption: Decision tree for selecting the optimal stationary phase based on the specific isomeric and impurity profile of the pyrazole intermediate.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the method is self-validating (Trustworthiness), implement the following system suitability tests (SST):

-

Resolution Check:

-

If the resolution between the 4-nitro product and its des-nitro precursor drops below 2.0, increase the % Buffer (Solvent A) in the initial hold. This increases retention of the more hydrophobic nitro-product relative to the precursor.

-

-

Tailing Factor Drift:

-

If Tailing Factor > 1.3, it indicates silanol interaction.

-

Fix: Add 5 mM Triethylamine (TEA) to the mobile phase (if using Phosphate buffer) or increase buffer concentration to 20 mM (if using Formate).

-

-

Mechanism of "Ghost Peaks":

-

Nitro-aromatics can adsorb to stainless steel frits. If ghost peaks appear, passivate the LC system with 30% Phosphoric acid or switch to PEEK tubing/frits.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2754500: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[9] Retrieved from [Link]

-

Waksmundzka-Hajnos, M. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B. Retrieved from [Link]

-

SIELC Technologies. (2025). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijcpa.in [ijcpa.in]

- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.